molecular formula C7H15ClN2O2S B8745788 1-(2-Chloroethyl)-4-(methylsulfonyl)piperazine

1-(2-Chloroethyl)-4-(methylsulfonyl)piperazine

Cat. No. B8745788
M. Wt: 226.73 g/mol
InChI Key: JGFJPCAOSUBCNL-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-(methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C7H15ClN2O2S and its molecular weight is 226.73 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C7H15ClN2O2S

Molecular Weight

226.73 g/mol

IUPAC Name

1-(2-chloroethyl)-4-methylsulfonylpiperazine

InChI

InChI=1S/C7H15ClN2O2S/c1-13(11,12)10-6-4-9(3-2-8)5-7-10/h2-7H2,1H3

InChI Key

JGFJPCAOSUBCNL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step 1. To a solution of N-(2-hydroxyethyl)piperazine (2.00 g, 15.36 mmol) in 1,2-dichloroethane (50 ml) at 0° C. was added dropwise a solution of thionyl chloride (5 ml) in 1,2-dichloroethane (5 ml). After the addition, the reaction mixture was refluxed for 4 h and cooled to rt. After the solvent was removed under vacuum, the residue was triturated with ether (50 ml). The resulting precipitate was filtered, washed with ether (3×25 ml), and dried at 50° C. to afford N-(2-chloroethyl)piperazine dihydrochloride (3.20 g, 95%) as a colorless solid. Step 2. To a solution of N-(2-chloroethyl)piperazine dihydrochloride (1.00 g, 4.54 mmol) and triethylamine (6.3 ml, 45.5 mmol) in 1,2-dichloroethane (25 ml) at 0° C. was added dropwise a solution of methanesulfonyl chloride (1.04 g, 9.08 mmol) in 1,2-dichloroethane (10 ml). After the reaction mixture was stirred at rt overnight, it was quenched with water (25 ml). The organic layer was washed with water (3×25 ml) and dried over MgSO4. Removal of the solvent under vacuum furnished 1-(2-chloroethyl)-4-(methanesulfonyl)piperazine (0.87 g, 85%) as a viscous oil. 1H NMR (500 MHz, CDCl3) δ 2.63-2.65 (m, 4H), 2.77-2.8 (m, 5H), 3.27 (t, J=4.9 Hz, 4H), 3.59 (t, J=6.8 Hz, 2H). Step 3. To a solution of OZ288 (0.50 g, 1.40 mmol) in dry acetonitrile (50 ml) were added powdered NaOH (0.17 g, 4.21 mmol) and tetrabutylammonium hydrogensulfate (0.10 g, 0.28 mmol). After the reaction mixture was stirred at rt for 30 min, a solution of 1-(2-chloroethyl)-4-(methanesulfonyl)piperazine (0.48 g, 2.10 mmol) in acetonitrile (5 ml) was added. After the reaction mixture was stirred at 60° C. overnight and cooled to rt, the inorganic solid was filtered off and washed with EtOAc (2×25 ml). After the filtrate was concentrated, the residue was dissolved in EtOAc (50 ml). The organic layer was washed with water and brine and dried over MgSO4. After removal of the solvent, the residue was purified by chromatography (silica gel, 50% EtOH in EtOAc) to afford the free base (0.49 g, 64%) as a colorless solid. 1H NMR (500 MHz, CDCl3) δ 1.62-2.04 (m, 22H), 2.46-2.54 (m, 1H), 2.69 (t, J=4.9 Hz, 4H), 2.77 (s, 3H), 2.84 (t, J=5.4 Hz, 2H), 3.26 (t, J=4.9 Hz, 4H), 4.07 (t, J=5.4 Hz, 2H), 6.82 (d, J=8.8 Hz, 2H), 7.11 (d, J=8.3 Hz, 2H). To a solution of the above free base (0.49 g, 0.9 mmol) in EtOAc (10 ml) at 0° C. was added dropwise a solution of methanesulfonic acid (0.08 g, 0.81 mmol) in ether (10 ml). The resulting precipitate was filtered, washed with ether (3×10 ml), and dried under vacuum at 40° C. to afford trioxolane OZ485 (0.52 g, 90%) as a colorless solid. mp 140-142° C.; 1H NMR (500 MHz, DMSO-d6) δ 1.48-1.59 (m, 2H), 1.61-1.96 (m, 20H), 2.37 (s, 3H), 2.52-2.62 (m, 1H), 3.02 (s, 3H), 3.11-3.34 (m, 4H), 3.57-3.79 (m, 6H), 4.33 (brs, 2H), 6.95 (d, J=7.8 Hz, 2H), 7.17 (d, J=7.8 Hz, 2H), 9.95 (brs, 1H); 13C NMR (125.7 MHz, DMSO-d6) δ 25.99, 26.40, 31.47, 34.26, 34.44, 35.26, 35.97, 36.26, 39.94, 40.89, 42.52, 51.21, 54.73, 62.24, 108.30, 110.74, 114.89, 127.74, 139.14, 155.99. Anal. Calcd for C30H46N2O9S2.0.3H2O: C, 56.05; H, 7.21; N, 4.36. Found: C, 55.48; H, 7.25; N, 4.04.
Quantity
1 g
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reactant
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6.3 mL
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1.04 g
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reactant
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25 mL
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solvent
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 1-(methylsulfonyl)piperazine (250 mg, 1.522 mmol), potassium carbonate (1262 mg, 9.13 mmol) and 1-bromo-2-chloroethane (1092 mg, 7.61 mmol) in acetonitrile (5 mL) was stirred for 6 hours at room temperature. LCMS indicated the formation of desired product. The reaction mixture was filtered to remove the white precipitate, then quenched with distilled water (10 mL), extracted with ethyl acetate (3×8 mL), the extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure to provide the clean desired product as white solid (100 mg, 29%). LCMS: m/e 227.15 (M+H)+, 1.21 min (method 10).
Quantity
250 mg
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reactant
Reaction Step One
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1262 mg
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reactant
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1092 mg
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reactant
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Quantity
5 mL
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solvent
Reaction Step One

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